![molecular formula C15H17IO3 B6324387 cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95% CAS No. 735275-38-4](/img/structure/B6324387.png)
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with a molecular weight of 372.21 . The IUPAC name for this compound is (1S,3R)-3-(2-(3-iodophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H17IO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-3,6-7,10-11H,4-5,8-9H2,(H,18,19)/t10-,11+/m0/s1 . This indicates that the compound contains an iodophenyl group attached to a cyclohexane ring via an oxoethyl linker .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the current literature.Applications De Recherche Scientifique
Photochemistry Insights
Research has explored the photochemistry of similar cyclic compounds. In one study, photolysis of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides in cyclohexane led to the formation of isocyanates and other products, highlighting the potential of cis-cyclohexane derivatives in photochemical applications (Brown, 1964).
ACE Inhibitor Development
Cyclohexane derivatives have been synthesized and evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE). Notably, the hydroxamic derivatives of the cyclohexane series exhibited marked potency, suggesting that cyclohexane derivatives like cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid may have potential applications in the development of ACE inhibitors (Turbanti et al., 1993).
Structural Studies and Chemical Reactions
Various cyclohexane derivatives have been studied for their chemical structures and reactions. For instance, the structures of compounds derived from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines were determined, providing insights into the structural characteristics and hydrogen-bonding patterns of these compounds (Smith & Wermuth, 2012).
Environmental and Analytical Applications
Cyclohexane derivatives have been identified in the pathway of anaerobic degradation of naphthalene, indicating their role in environmental processes. Additionally, methods for the determination of cyclohexane derivatives in human urine have been developed, showcasing the analytical applications of these compounds in monitoring exposure to certain chemicals (Weyrauch et al., 2017; Arrebola et al., 1999).
Conformational Analysis
Studies have explored the molecular conformations of cyclohexane derivatives, such as 4-Aminomethyl-1-cyclohexanecarboxylic acids, in aqueous solutions. This research provides valuable insights into the preferred conformations and the distances between functional groups, which are crucial for understanding their biological activities and interactions (Yanaka et al., 1981).
Safety and Hazards
Propriétés
IUPAC Name |
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNFTRKCUFPLU-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

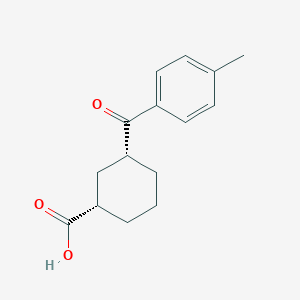
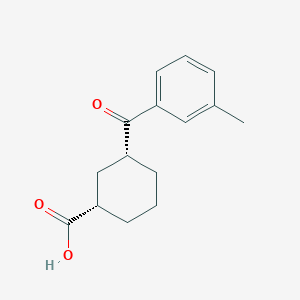
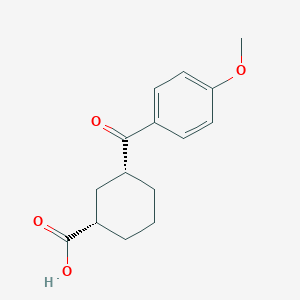
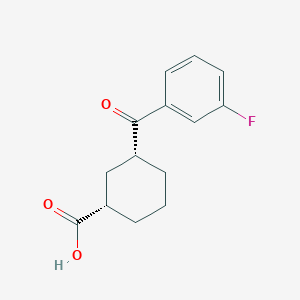
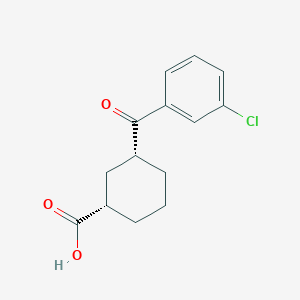
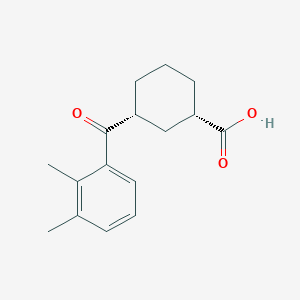
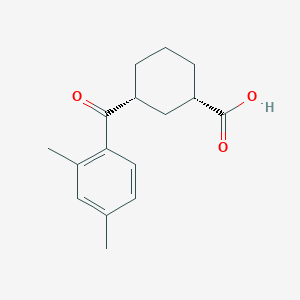
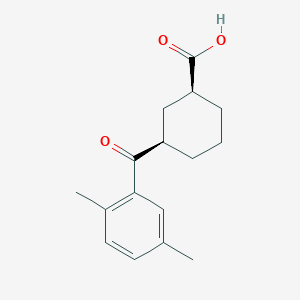
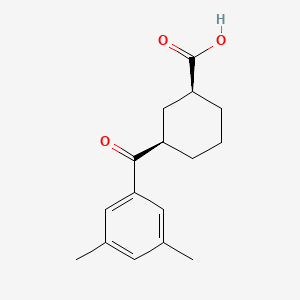

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324367.png)
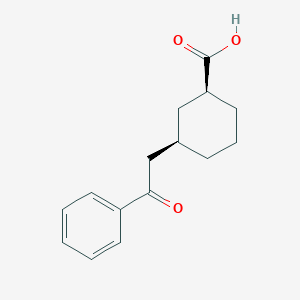
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324386.png)
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324393.png)